Tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate is an organic compound that features a tert-butyl group, a brominated dimethylpropyl chain, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl bromoacetate under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, potassium thiolate, and sodium alkoxide.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
Tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The brominated dimethylpropyl chain and azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate
- Tert-butyl 3-(2-bromo-1H-imidazol-1-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate is unique due to its specific structural features, such as the brominated dimethylpropyl chain and the azetidine ring. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H24BrNO2 |
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Molecular Weight |
306.24 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromo-2,2-dimethylpropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24BrNO2/c1-12(2,3)17-11(16)15-7-10(8-15)6-13(4,5)9-14/h10H,6-9H2,1-5H3 |
InChI Key |
NYDSLOAXEZGGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(C)(C)CBr |
Origin of Product |
United States |
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